An In-Depth Technical Guide to (3-Bromophenyl)(3-fluorophenyl)methanone (CAS No. 75762-58-2)
An In-Depth Technical Guide to (3-Bromophenyl)(3-fluorophenyl)methanone (CAS No. 75762-58-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3-Bromophenyl)(3-fluorophenyl)methanone, a halogenated benzophenone derivative of significant interest in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, outlines a robust synthesis protocol via Friedel-Crafts acylation, and provides a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, it explores the compound's reactivity, potential applications in drug discovery, and essential safety and handling protocols. The strategic incorporation of bromine and fluorine atoms imparts unique electronic and lipophilic characteristics, making it a valuable scaffold for the development of novel therapeutic agents.
Introduction
(3-Bromophenyl)(3-fluorophenyl)methanone, with the Chemical Abstracts Service (CAS) number 75762-58-2 , is a diaryl ketone featuring two substituted phenyl rings. The presence of a bromine atom on one ring and a fluorine atom on the other introduces distinct electronic and steric properties that are highly valuable in the field of drug design and organic synthesis. The benzophenone core is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide array of activities including anticancer, anti-inflammatory, and antimicrobial effects[1].
The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles[2]. The trifluoromethyl group, for instance, is known to increase lipophilicity and metabolic stability[3]. Similarly, the bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures[3]. This guide aims to provide a detailed technical resource for researchers working with or considering the use of (3-Bromophenyl)(3-fluorophenyl)methanone.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (3-Bromophenyl)(3-fluorophenyl)methanone is crucial for its application in research and development. While experimental data for this specific compound is not extensively published, properties can be estimated based on closely related analogs and computational models.
| Property | Value | Source/Method |
| CAS Number | 75762-58-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₃H₈BrFO | - |
| Molecular Weight | 279.11 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar benzophenones |
| Melting Point | Not available. (For comparison, (3-Bromophenyl)(phenyl)methanone has a melting point of 75.0 to 79.0 °C[4]) | - |
| Boiling Point | Not available. (For comparison, Benzophenone has a boiling point of 305 °C[5]) | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | General solubility of benzophenones |
Synthesis and Purification
The most common and efficient method for the synthesis of diaryl ketones like (3-Bromophenyl)(3-fluorophenyl)methanone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst[6][7].
Reaction Scheme
The synthesis of (3-Bromophenyl)(3-fluorophenyl)methanone is achieved by the reaction of fluorobenzene with 3-bromobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Caption: Synthesis of (3-Bromophenyl)(3-fluorophenyl)methanone via Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of similar substrates[4][8][9].
Materials:
-
3-Bromobenzoyl chloride
-
Fluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To the addition funnel, add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Following this, add fluorobenzene (1.1 equivalents), also dissolved in anhydrous DCM, dropwise to the reaction mixture over a similar period.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step is crucial for quenching the reaction and hydrolyzing the aluminum chloride complex[9]. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude (3-Bromophenyl)(3-fluorophenyl)methanone can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexanes and ethyl acetate) is an effective purification method.
-
Column Chromatography: For oily or impure solid products, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.
Caption: Workflow for the purification of (3-Bromophenyl)(3-fluorophenyl)methanone.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized (3-Bromophenyl)(3-fluorophenyl)methanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals should correspond to the eight aromatic protons. The signals for the protons on the fluorophenyl ring will likely exhibit coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The carbonyl carbon is expected to resonate downfield (around δ 190-200 ppm). The carbons of the fluorophenyl ring will show C-F coupling constants. For comparison, spectral data for similar compounds can be referenced[10][11].
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺. A characteristic feature will be the presence of an [M+2]⁺ peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br)[12]. The fragmentation pattern will likely involve the cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of acylium ions[7][13].
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A strong C=O stretching vibration for the ketone group, typically in the range of 1650-1680 cm⁻¹.
-
C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
A C-F stretching vibration, which is usually a strong band.
-
A C-Br stretching vibration, typically found in the lower frequency region of the spectrum.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of (3-Bromophenyl)(3-fluorophenyl)methanone is influenced by its functional groups. The ketone carbonyl can undergo nucleophilic addition and reduction reactions. The bromine atom on the phenyl ring is susceptible to replacement via nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile intermediate for the synthesis of more complex molecules[3].
Applications in Drug Development
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities[1]. The presence of both fluorine and bromine in (3-Bromophenyl)(3-fluorophenyl)methanone makes it an attractive starting point for the development of novel therapeutic agents.
-
Anticancer Potential: Many substituted benzophenones have been investigated for their anticancer properties. The ability to further functionalize the molecule via the bromine atom allows for the exploration of structure-activity relationships to optimize potency and selectivity against various cancer cell lines.
-
Enzyme Inhibition: The diaryl ketone motif can act as a pharmacophore for the inhibition of various enzymes. The specific substitution pattern of this compound could be tailored to target kinases, proteases, or other enzymes implicated in disease.
-
Neurological Disorders: The modulation of lipophilicity and electronic properties by the halogen substituents may be beneficial for designing compounds that can cross the blood-brain barrier and interact with central nervous system targets.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is important to note that some benzophenone derivatives are under regulatory assessment for potential hazards such as carcinogenicity and skin sensitization[15][16][17]. Therefore, it is prudent to treat this compound with a high degree of caution.
Conclusion
(3-Bromophenyl)(3-fluorophenyl)methanone is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. The presence of two different halogen atoms on the phenyl rings provides opportunities for further chemical modification and the fine-tuning of its physicochemical and biological properties. This technical guide serves as a comprehensive resource for researchers, providing the necessary information for the synthesis, characterization, and safe handling of this promising compound, thereby facilitating its application in the development of novel molecules with potential therapeutic value.
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